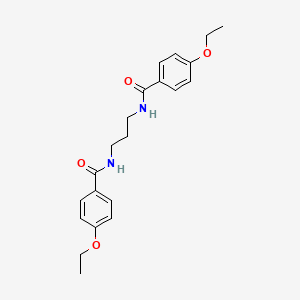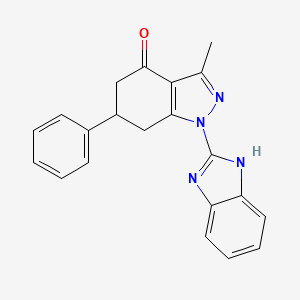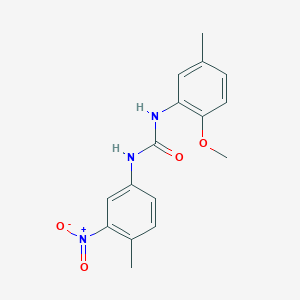
N,N'-1,3-propanediylbis(4-ethoxybenzamide)
Übersicht
Beschreibung
N,N'-1,3-propanediylbis(4-ethoxybenzamide), also known as PBAE, is a synthetic compound that has gained attention in scientific research due to its potential applications in drug delivery systems. PBAE is a type of polymer that can be used to encapsulate drugs and deliver them to specific target cells.
Wirkmechanismus
The mechanism of action of N,N'-1,3-propanediylbis(4-ethoxybenzamide) involves the electrostatic interaction between the positively charged polymer and the negatively charged cell membrane. This interaction leads to the formation of a complex that can enter the cell through endocytosis. Once inside the cell, the drug or genetic material is released from the polymer, leading to its therapeutic effect.
Biochemical and Physiological Effects:
N,N'-1,3-propanediylbis(4-ethoxybenzamide) has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. It has also been shown to have good biocompatibility with various cell types, including primary cells and cell lines. N,N'-1,3-propanediylbis(4-ethoxybenzamide) can be tailored to have different physicochemical properties, such as size and charge, which can affect its cellular uptake and drug release properties.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-1,3-propanediylbis(4-ethoxybenzamide) has several advantages for lab experiments, including its ease of synthesis, versatility, and biocompatibility. It can be easily modified to have different properties, such as size and charge, which can be tailored for specific applications. However, N,N'-1,3-propanediylbis(4-ethoxybenzamide) can also have limitations, such as its potential for batch-to-batch variability and its sensitivity to environmental conditions, such as pH and temperature.
Zukünftige Richtungen
There are several future directions for N,N'-1,3-propanediylbis(4-ethoxybenzamide) research, including the development of more efficient and targeted drug delivery systems, the optimization of polymer properties for specific applications, and the exploration of N,N'-1,3-propanediylbis(4-ethoxybenzamide) for gene therapy applications. Additionally, the development of new analytical techniques for N,N'-1,3-propanediylbis(4-ethoxybenzamide) characterization and the investigation of its long-term toxicity and immunogenicity will be important for its clinical translation.
Conclusion:
In conclusion, N,N'-1,3-propanediylbis(4-ethoxybenzamide) is a synthetic polymer that has shown promise for its potential applications in drug delivery systems. Its ease of synthesis, versatility, and biocompatibility make it a promising candidate for the treatment of various diseases. Further research is needed to optimize its properties and explore its potential for clinical translation.
Wissenschaftliche Forschungsanwendungen
N,N'-1,3-propanediylbis(4-ethoxybenzamide) has been extensively studied for its potential applications in drug delivery systems. Its ability to encapsulate drugs and deliver them to specific target cells has made it a promising candidate for the treatment of various diseases, such as cancer and infectious diseases. N,N'-1,3-propanediylbis(4-ethoxybenzamide) can also be used to deliver genetic material, such as DNA and RNA, for gene therapy applications.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[3-[(4-ethoxybenzoyl)amino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-3-26-18-10-6-16(7-11-18)20(24)22-14-5-15-23-21(25)17-8-12-19(13-9-17)27-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWBIINDJXGEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4701489.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4701496.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4701512.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4701518.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4701524.png)

![2-(ethylsulfonyl)-N-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4701544.png)


![1-[(4-methoxyphenyl)sulfonyl]-N-3-pyridinyl-3-piperidinecarboxamide](/img/structure/B4701577.png)
![2-[(3-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4701582.png)
